Technical Guide: Chemical Properties of 3,5-Dibromopyridine-d3
Technical Guide: Chemical Properties of 3,5-Dibromopyridine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 3,5-Dibromopyridine-d3, a deuterated analog of 3,5-Dibromopyridine. This document is intended for use by professionals in research and development who require detailed information on this compound for its application in areas such as pharmaceutical development, where it can serve as a valuable intermediate or building block. Given the limited availability of experimental data for the deuterated form, this guide also includes data for the non-deuterated 3,5-Dibromopyridine for comparative purposes.
Core Chemical Properties
3,5-Dibromopyridine-d3 is a stable isotope-labeled version of 3,5-Dibromopyridine, where three hydrogen atoms on the pyridine ring have been replaced with deuterium. This isotopic labeling is particularly useful in mechanistic studies and as an internal standard in mass spectrometry-based analyses.
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of 3,5-Dibromopyridine-d3 and its non-deuterated counterpart. It is important to note that while chemical identifiers and molecular weights are specific to the deuterated compound, experimental physical properties such as melting and boiling points have been reported for the non-deuterated analog and are provided here as a close approximation.
Table 1: Chemical Identifiers and Molecular Properties
| Property | 3,5-Dibromopyridine-d3 | 3,5-Dibromopyridine |
| CAS Number | 1219799-05-9[1] | 625-92-3[1] |
| Molecular Formula | C₅D₃Br₂N[1] | C₅H₃Br₂N[2] |
| Molecular Weight | 239.91 g/mol [1] | 236.89 g/mol [2] |
| Accurate Mass | 237.8821 u[1] | 236.86117 u |
| IUPAC Name | 3,5-dibromo-2,4,6-trideuteriopyridine[1] | 3,5-dibromopyridine |
Table 2: Physical Properties
| Property | Value (for 3,5-Dibromopyridine) |
| Appearance | White to light beige needle-like crystals or powder.[3][4] |
| Melting Point | 110-115 °C[3] |
| Boiling Point | 222 °C[5] |
| Solubility | Soluble in Chloroform and Methanol. Insoluble in water.[6][7] |
Experimental Protocols
Synthesis of 3,5-Dibromopyridine
This protocol describes a method for preparing 3,5-Dibromopyridine from pyridine.
Materials:
-
Pyridine
-
Concentrated sulfuric acid (98%)
-
Thionyl chloride
-
Bromine
-
Methanol
Procedure:
-
In a reaction vessel, combine 100g of pyridine with 100g of concentrated sulfuric acid and 300g of thionyl chloride.[8]
-
Heat the mixture to reflux.[8]
-
Under reflux, add 550g of bromine dropwise over a period of 10 hours.[8]
-
Increase the temperature to 130°C and monitor the reaction tube. The reaction is considered complete when red-brown gas is no longer observed.[8]
-
Perform steam distillation on the reaction solution. The crude 3,5-dibromopyridine will precipitate in the water.[8]
-
Collect the crude product. It can be purified by recrystallization from methanol to yield the final product.[8]
Suzuki Coupling Reaction with 3,5-Dibromopyridine
This protocol details a Suzuki coupling reaction to synthesize Pyridine-3,5-bis(phenyl-4-carboxylic acid) using 3,5-Dibromopyridine as a starting material.[9]
Materials:
-
3,5-Dibromopyridine (0.948 g, 4 mmol)
-
4-Ethoxycarbonylphenylboronic acid (1.824 g, 9.6 mmol)
-
Cesium carbonate (Cs₂CO₃) (5.53 g, 16.96 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 g, 8 mmol)
-
Ethanol (EtOH) (60 cm³)
-
Chloroform (CHCl₃)
-
2M Sodium hydroxide (NaOH) solution
-
38% Hydrochloric acid (HCl)
Procedure:
-
To a reaction flask, add 3,5-Dibromopyridine, 4-ethoxycarbonylphenylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄ to 60 cm³ of ethanol.[9]
-
Heat the mixture to 80°C and stir under a nitrogen atmosphere for 5 days.[9]
-
After the reaction is complete, extract the mixture with chloroform (3 x 100 cm³).[9]
-
Separate the chloroform layer and evaporate the solvent in vacuo.[9]
-
Reflux the resulting white product in a 2M NaOH solution overnight.[9]
-
Filter the resulting solution.[9]
-
Acidify the filtrate to a pH of 2 with 38% HCl.[9]
-
Collect the resulting white powder, which is the final product.[9]
Visualizations
Suzuki Coupling Experimental Workflow
The following diagram illustrates the workflow for the Suzuki coupling reaction described in the experimental protocol section.
Caption: Workflow for the Suzuki coupling of 3,5-Dibromopyridine.
Catalytic Cycle of the Suzuki-Miyaura Coupling
This diagram outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. scbt.com [scbt.com]
- 3. 3,5-Dibromopyridine 99 625-92-3 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3,5-dibromopyridine [stenutz.eu]
- 6. 3,5-Dibromopyridine | 625-92-3 [chemicalbook.com]
- 7. 3,5-Dibromopyridine CAS#: 625-92-3 [m.chemicalbook.com]
- 8. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
